molecular formula C15H21F3N2O2 B7354671 (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol

(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol

Cat. No. B7354671
M. Wt: 318.33 g/mol
InChI Key: QWEXYWXAJQNIEH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a piperidine-based compound that has been synthesized using various methods, and has shown promising results in a range of research applications.

Mechanism of Action

The mechanism of action of (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol is not fully understood, but it is thought to involve the modulation of signaling pathways within cells. This compound has been shown to bind to a range of receptors, including the dopamine D2 receptor, the adenosine A1 receptor, and the serotonin 5-HT1A receptor. This compound has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP in cells, which can lead to a range of downstream effects. This compound has also been shown to have neuroprotective effects, and has been shown to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and is readily available from commercial sources. This compound has also been shown to have a range of biological activities, making it a useful tool for studying signaling pathways and other cellular processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can have off-target effects, and its effects can be cell type-specific.

Future Directions

There are a number of future directions for research on (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol. One area of research is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another area of research is the identification of new biological targets for this compound, which could lead to the development of new therapies for a range of diseases. Finally, there is also potential for the development of new derivatives of this compound, which could have improved biological activity and specificity.

Synthesis Methods

(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol can be synthesized using a variety of methods, including the reaction of 5-(trifluoromethyl)pyridin-2-ylmethanol with piperidine and 2-propanol. Other methods have also been reported, including the use of 1,2-dichloroethane as a solvent, and the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including binding to G protein-coupled receptors, and inhibiting the activity of enzymes such as phosphodiesterases. This compound has also been shown to have potential applications in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-11(21)9-20-6-4-12(5-7-20)10-22-14-3-2-13(8-19-14)15(16,17)18/h2-3,8,11-12,21H,4-7,9-10H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEXYWXAJQNIEH-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)COC2=NC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)COC2=NC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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